molecular formula C7H7NO2 B160891 3-Hydroxybenzaldehyde oxime CAS No. 139336-66-6

3-Hydroxybenzaldehyde oxime

Cat. No. B160891
CAS RN: 139336-66-6
M. Wt: 137.14 g/mol
InChI Key: IIEZCGOWIADGFY-VMPITWQZSA-N
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Description

3-Hydroxybenzaldehyde oxime is an organic compound . It is a colorless solid and has a molecular weight of 137.14 . The IUPAC name for this compound is 3-hydroxybenzaldehyde oxime .


Synthesis Analysis

The synthesis of oximes from aryl aldehydes, such as 3-Hydroxybenzaldehyde, can be prepared using hydroxylamine hydrochloride . The obtained oxime compounds were synthesized at maximum efficiency in mineral water at room temperature . This method is economical, practical, and environmentally friendly .


Molecular Structure Analysis

The molecular structure of 3-Hydroxybenzaldehyde oxime can be represented by the linear formula C7H7NO2 . More detailed structural information can be found in the 2D Mol file or the computed 3D SD file .


Chemical Reactions Analysis

The reaction of oximes from aryl aldehydes was prepared using hydroxylamine hydrochloride . The addition elimination reaction, one of the important reactions of organic chemistry, was carried out using local sources . With this reaction, aryl oximes were obtained from aryl aldehydes in mineral water under catalyst-free conditions .

Scientific Research Applications

3-Hydroxybenzaldehyde Oxime: Scientific Research Applications

Future Directions

Recent strategies in the development of oximes which are capable of crossing the BBB to treat organophosphorus poisoning have been summarized . This review could be beneficial for future directions in the development of oxime and other drug delivery systems into the CNS .

properties

IUPAC Name

3-[(E)-hydroxyiminomethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c9-7-3-1-2-6(4-7)5-8-10/h1-5,9-10H/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIEZCGOWIADGFY-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxybenzaldehyde oxime

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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